molecular formula C18H19ClN4O5 B1372718 2-[4-{4-[(Benzyloxy)carbonyl]piperazino}-5-chloro-6-oxo-1(6H)-pyridazinyl]acetic acid CAS No. 1000018-20-1

2-[4-{4-[(Benzyloxy)carbonyl]piperazino}-5-chloro-6-oxo-1(6H)-pyridazinyl]acetic acid

Cat. No.: B1372718
CAS No.: 1000018-20-1
M. Wt: 406.8 g/mol
InChI Key: QELQPUOINUEWPT-UHFFFAOYSA-N
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Description

2-[4-{4-[(Benzyloxy)carbonyl]piperazino}-5-chloro-6-oxo-1(6H)-pyridazinyl]acetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a benzyloxycarbonyl group, a chlorinated pyridazinone moiety, and an acetic acid functional group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[4-{4-[(Benzyloxy)carbonyl]piperazino}-5-chloro-6-oxo-1(6H)-pyridazinyl]acetic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.

    Formation of the Pyridazinone Moiety: The pyridazinone ring is formed through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a chlorinated ketone.

    Coupling of the Piperazine and Pyridazinone Rings: The piperazine and pyridazinone rings are coupled through a nucleophilic substitution reaction, typically using a strong base like sodium hydride.

    Introduction of the Acetic Acid Group: The acetic acid group is introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-[4-{4-[(Benzyloxy)carbonyl]piperazino}-5-chloro-6-oxo-1(6H)-pyridazinyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorinated pyridazinone moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The benzyloxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol.

Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents such as dichloromethane, ethanol, and water. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-{4-[(Benzyloxy)carbonyl]piperazino}-5-chloro-6-oxo-1(6H)-pyridazinyl]acetic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-{4-[(Benzyloxy)carbonyl]piperazino}-5-chloro-6-oxo-1(6H)-pyridazinyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

2-[4-{4-[(Benzyloxy)carbonyl]piperazino}-5-chloro-6-oxo-1(6H)-pyridazinyl]acetic acid can be compared with other similar compounds, such as:

    Piperazine Derivatives: Compounds with similar piperazine rings but different substituents, such as 1-benzylpiperazine or 1-(2-chlorophenyl)piperazine.

    Pyridazinone Derivatives: Compounds with similar pyridazinone rings but different substituents, such as 6-chloropyridazin-3-one or 5-methylpyridazin-3-one.

    Benzyloxycarbonyl Derivatives: Compounds with similar benzyloxycarbonyl groups but different core structures, such as benzyloxycarbonyl-L-phenylalanine or benzyloxycarbonyl-L-lysine.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[5-chloro-6-oxo-4-(4-phenylmethoxycarbonylpiperazin-1-yl)pyridazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O5/c19-16-14(10-20-23(17(16)26)11-15(24)25)21-6-8-22(9-7-21)18(27)28-12-13-4-2-1-3-5-13/h1-5,10H,6-9,11-12H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELQPUOINUEWPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C(=O)N(N=C2)CC(=O)O)Cl)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801123932
Record name 5-Chloro-6-oxo-4-[4-[(phenylmethoxy)carbonyl]-1-piperazinyl]-1(6H)-pyridazineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000018-20-1
Record name 5-Chloro-6-oxo-4-[4-[(phenylmethoxy)carbonyl]-1-piperazinyl]-1(6H)-pyridazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000018-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-6-oxo-4-[4-[(phenylmethoxy)carbonyl]-1-piperazinyl]-1(6H)-pyridazineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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